molecular formula C25H25ClN4O2S B2499564 N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115338-39-0

N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2499564
CAS RN: 1115338-39-0
M. Wt: 481.01
InChI Key: JTQJOKNSXSYQCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques and the introduction of various substituents to achieve desired biological activities. For example, the first paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists . The second paper discusses the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely be complex, given the presence of multiple functional groups and a heterocyclic pyrrolopyrimidine core. The papers provided do not offer direct insights into the structure of this specific compound but do suggest that detailed characterization techniques such as LCMS and NMR spectroscopy are essential for confirming the structure of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by its functional groups and the overall molecular architecture. The papers do not detail the chemical reactions specific to the compound but do imply that the synthesized compounds undergo biological evaluations, which could involve interactions with biological targets or enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The papers suggest that similar compounds have been evaluated for their biological activities, which would be influenced by properties such as solubility, stability, and permeability . These properties are crucial for the compound's potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to the specified chemical structure often involve the development of novel heterocyclic compounds with potential therapeutic applications. For example, research on the synthesis and antimicrobial activity of novel thiazolidinone and acetidinone derivatives showcases the chemical synthesis process of compounds with a similar complex structure, aiming at developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009). This kind of research provides a foundation for understanding how such compounds can be synthesized and their potential applications in treating infections.

Antimicrobial Activity

Compounds with structures related to the specified chemical have been studied for their antimicrobial properties. The synthesis and evaluation of antimicrobial activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrate significant anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). This suggests that compounds with similar chemical structures may have broad applications in antimicrobial and anticancer therapies.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-4-12-30-24(32)23-22(19(14-29(23)3)17-8-6-5-7-9-17)28-25(30)33-15-21(31)27-20-13-18(26)11-10-16(20)2/h5-11,13-14H,4,12,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJOKNSXSYQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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